![molecular formula C11H18O3 B14032928 8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL](/img/structure/B14032928.png)
8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,11-Dioxadispiro[324724]tridecan-2-OL is a complex organic compound with the molecular formula C11H16O3 It is characterized by its unique spirocyclic structure, which includes two oxygen atoms and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diol with a diacid or diester under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions and the use of catalysts can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different spirocyclic alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce various alcohols. Substitution reactions can lead to the formation of spirocyclic halides or amines.
Aplicaciones Científicas De Investigación
8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL exerts its effects is not fully understood. its spirocyclic structure is believed to play a crucial role in its interactions with biological molecules. The compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. Further research is needed to elucidate the precise pathways involved.
Comparación Con Compuestos Similares
8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL can be compared with other spirocyclic compounds, such as:
8,11-Dioxadispiro[3.2.47.24]tridecan-2-one: Similar in structure but lacks the hydroxyl group, which affects its reactivity and applications.
Spiro[3.2.47.24]tridecan-2-OL:
The presence of the hydroxyl group and oxygen atoms in this compound makes it unique and enhances its versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C11H18O3 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
8,11-dioxadispiro[3.2.47.24]tridecan-2-ol |
InChI |
InChI=1S/C11H18O3/c12-9-7-10(8-9)1-3-11(4-2-10)13-5-6-14-11/h9,12H,1-8H2 |
Clave InChI |
UJLCTIBYYUSJTH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC13CC(C3)O)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


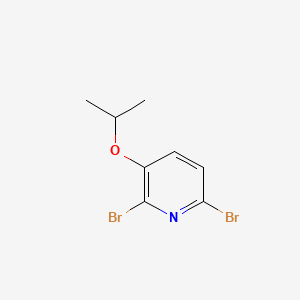
![4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate](/img/structure/B14032848.png)
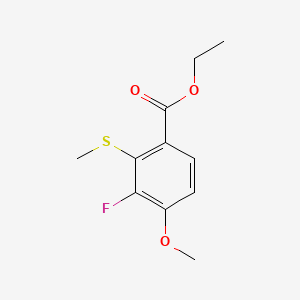
![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate hcl](/img/structure/B14032853.png)
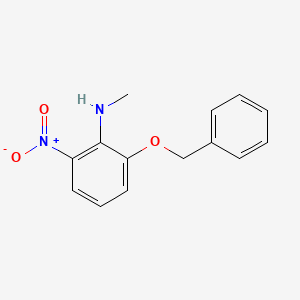
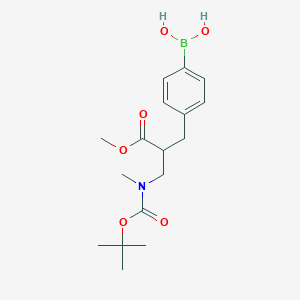

![3,6-dimethyl-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B14032868.png)
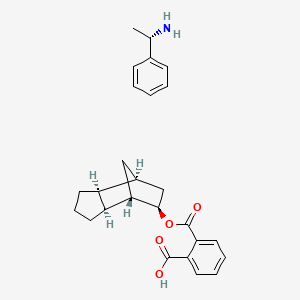
![(3aS,8aR)-5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]azepine-8a(1H)-carboxylic acid](/img/structure/B14032886.png)
![Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate](/img/structure/B14032889.png)

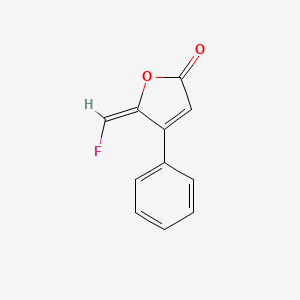
![3-Bromo-7-phenyldibenzo[b,d]furan](/img/structure/B14032901.png)
